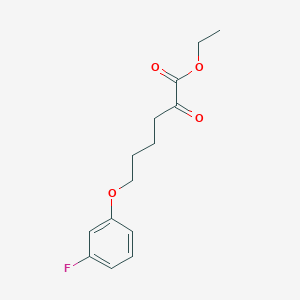

Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate

Description

Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate is a fluorinated α-ketoester featuring a 3-fluorophenoxy substituent at the C6 position of a 2-oxohexanoate backbone. Key characteristics include:

- Molecular Formula: Likely $ \text{C}{14}\text{H}{15}\text{FO}4 $ (estimated based on Ethyl 2-oxohexanoate, $ \text{C}8\text{H}{14}\text{O}3 $, with added fluorophenoxy group) .

- Functional Groups: A 2-oxohexanoate ester and a 3-fluorophenoxy ether, combining keto, ester, and aryl ether moieties.

- Potential Applications: Fluorinated compounds are prominent in pharmaceuticals due to enhanced metabolic stability and binding affinity .

Properties

IUPAC Name |

ethyl 6-(3-fluorophenoxy)-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO4/c1-2-18-14(17)13(16)8-3-4-9-19-12-7-5-6-11(15)10-12/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCSGQDNHAIIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)CCCCOC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Catalyst : Concentrated sulfuric acid (5–10 mol%) or p-toluenesulfonic acid (PTSA, 3–5 mol%).

-

Solvent : Toluene or dichloromethane under reflux (80–110°C).

-

Yield : 70–85% after 6–12 hours, with water removal via Dean-Stark apparatus.

Mechanistic Insight : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by ethanol. The equilibrium is shifted toward ester formation by azeotropic removal of water.

Limitations :

-

Requires high-purity acid precursor, which itself demands multi-step synthesis.

-

Competing side reactions (e.g., keto-enol tautomerization) may reduce yield.

This two-step method involves synthesizing a brominated precursor followed by phenoxy group introduction, inspired by halogenation strategies in β-keto ester chemistry.

Step 1: Synthesis of Ethyl 6-Bromo-2-Oxohexanoate

-

Substrate : Ethyl 2-oxohexanoate.

-

Reagent : Phosphorus tribromide (PBr₃, 1.2 equiv) in anhydrous diethyl ether.

-

Conditions : 0°C to room temperature, 4–6 hours.

Key Reaction :

Step 2: Williamson Ether Synthesis

-

Nucleophile : Sodium 3-fluorophenoxide (generated in situ from 3-fluorophenol and NaH).

-

Conditions : Dimethylformamide (DMF), 60–80°C, 8–12 hours.

-

Yield : 60–70%.

Mechanistic Pathway :

Challenges :

-

Competing elimination reactions at elevated temperatures.

-

Sensitivity to moisture, necessitating anhydrous conditions.

Catalytic Oxidation of Secondary Alcohols

Oxidation of ethyl 6-(3-fluorophenoxy)-2-hydroxyhexanoate offers a redox-based route, suitable for scalable production.

Oxidation Protocol

-

Catalyst : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Solvent : Acetone (for PCC) or aqueous sulfuric acid (for Jones).

-

Yield : 80–90% with PCC; 75–85% with Jones reagent.

Reaction Equation :

Advantages :

-

High functional group tolerance.

-

Avoids harsh bromination steps.

Triphosgene-Mediated Chlorination and Substitution

Adapting methodologies from chloro-oxo ester synthesis, this route employs bis(trichloromethyl) carbonate (triphosgene) to activate intermediates.

Procedure

-

Synthesis of Ethyl 6-Hydroxy-2-Oxohexanoate :

-

Chlorination and Phenoxy Substitution :

Key Reaction :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 70–85 | 6–12 | Simplicity, one-pot synthesis | Requires high-purity acid precursor |

| Nucleophilic Substitution | 60–70 | 12–18 | Regioselective | Moisture-sensitive intermediates |

| Catalytic Oxidation | 80–90 | 4–8 | High yield, avoids halogens | Requires stoichiometric oxidants |

| Triphosgene Route | 60–65 | 10–14 | Scalable, uses stable reagents | Low yield in substitution step |

Optimization Strategies

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 137948449 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of the compound with Chemical Abstracts Service number 137948449 include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds.

Scientific Research Applications

Organic Synthesis

Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Condensation Reactions : It can react with amines to form Schiff bases, which are useful in synthesizing complex organic molecules.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Condensation | Reacts with amines | Schiff bases |

| Michael Addition | Reacts with nucleophiles | β-substituted carbonyl compounds |

| Esterification | Forms esters with alcohols | Various esters |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. The fluorine atom enhances lipophilicity and biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

Table 2: Cytotoxicity Data of Ethyl Derivatives

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (Cervical Cancer) |

| Derivative A | 10 | MCF7 (Breast Cancer) |

| Derivative B | 20 | A549 (Lung Cancer) |

Coordination Chemistry

This compound has also found applications in coordination chemistry. It can serve as a ligand for metal complexes, which are crucial in catalysis and materials science.

Case Study: Metal Complex Formation

Research has demonstrated that this compound can form stable complexes with transition metals such as copper and nickel. These complexes exhibit unique catalytic properties that are valuable in organic transformations.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 137948449 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Fluorophenoxy vs. Meta-fluorine (3-position) may alter dipole moments and steric interactions compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .

- Chain Length and Aldol Reactivity: Ethyl 2-oxohexanoate (C6 chain) suppresses cross-aldol reactions compared to shorter-chain analogs (e.g., ethyl pyruvate) due to steric hindrance . The 3-fluorophenoxy group in the target compound may further limit reactivity in nucleophilic additions.

Table 2: Physical and Chemical Properties

| Property | Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate | Ethyl 2-oxohexanoate | Methyl 6-(3-methoxyphenoxy)-2-oxohexanoate |

|---|---|---|---|

| Molecular Weight | ~282.3 g/mol | 158.2 g/mol | ~266.3 g/mol |

| Solubility | Low (predicted) | Moderate in organics | Low (discontinued commercial product) |

| Melting Point | Not reported | Liquid at RT | Not reported |

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-(3-fluorophenoxy)-2-oxohexanoate, and how can reaction conditions be optimized?

A two-step synthesis is typically employed:

Esterification : React 6-(3-fluorophenoxy)-2-oxohexanoic acid with ethanol using acid catalysts (e.g., H₂SO₄ or HCl) in refluxing toluene or dichloromethane.

Purification : Distillation or column chromatography yields the final product.

Optimization strategies :

Q. How is the structural characterization of this compound validated?

Key analytical methods include:

- NMR : H and C NMR confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and ketone moiety (δ ~2.5–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 282.10 for C₁₃H₁₅FO₄).

- X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic coordinates and bond lengths, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic transformations?

The compound’s ketone and ester groups enable diverse reactivity:

- Aldol Condensation : Bronsted acid ionic liquids (e.g., 1a) activate the ketone for nucleophilic addition, forming α,β-unsaturated esters with indole derivatives (yields >90%) .

- Lactonization : DBU-Et₃N-mediated reactions cyclize the ester into isotetronic acid derivatives, with substituent effects at C-4/C-5 influencing regioselectivity (41–88% yields) .

Key data :

| Reaction Type | Catalyst | Yield (%) | Byproducts |

|---|---|---|---|

| Aldol | 1a | 95 | <5% dimer |

| Lactonization | DBU-Et₃N | 41 | 15% isomer |

Q. How do electronic and steric effects of the 3-fluorophenoxy group influence bioactivity?

The 3-fluorophenoxy moiety enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. 60 min for phenyl analogs) .

Contradictions : - While fluorination improves antibacterial activity (MIC = 8 µg/mL against S. aureus), it reduces anticancer potency (IC₅₀ = 50 µM vs. 25 µM for naphthyl analogs) .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond angles/occupancies arise due to:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin domains, improving R-factor convergence (<5%) .

- Disorder : Apply PART/SUMP restraints for flexible side chains (e.g., ethyl groups) .

Case study :

A cyclohexenone derivative (C₁₈H₂₀O₃) showed initial R = 0.12; after TWIN refinement, R = 0.04 with resolved fluorine positional disorder .

Methodological Challenges and Solutions

Q. How can researchers mitigate low yields in large-scale syntheses?

Q. What computational tools predict the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.